

Creating Stable Cell Lines Overexpressing miR-143: Application Notes and Protocols

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Compound of Interest

Compound Name: IT-143A

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Introduction

MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules that play crucial roles in regulating gene expression at the post-transcriptional level. Among these, microRNA-143 (miR-143) has garnered significant attention as a key regulator in various cellular processes, including proliferation, differentiation, and apoptosis.^{[1][2][3]} Dysregulation of miR-143 has been implicated in numerous diseases, most notably in cancer, where it often functions as a tumor suppressor.^{[1][2][4]} Consequently, the generation of stable cell lines that constitutively overexpress miR-143 is an invaluable tool for elucidating its molecular mechanisms, identifying downstream targets, and for the development of novel therapeutic strategies.

These application notes provide a comprehensive guide for the creation and validation of stable cell lines overexpressing miR-143. The protocols detailed below cover lentiviral vector construction, stable cell line generation, and subsequent validation of miR-143 overexpression and its functional consequences.

Data Presentation: Quantitative Effects of miR-143 Overexpression

The following tables summarize quantitative data from various studies, illustrating the typical outcomes of stable miR-143 overexpression in different cell lines.

Table 1: Quantification of miR-143 Overexpression

Cell Line	Transfection Method	Fold Change in miR-143 Expression (Mean \pm SD)	Reference
K562 (Leukemia)	Lentiviral Transduction	>6-fold increase vs. control	[5]
AGS (Gastric Cancer)	Mimic Transfection	~7.5-fold increase vs. control	[2]
PC9/GR (Lung Cancer)	Transfection	Significantly increased vs. control	
CHO (Chinese Hamster Ovary)	Stable Transfection	Not specified, but significant	
HCT116 (Colon Cancer)	Transfection	Not specified, but significant	

Table 2: Functional Effects of miR-143 Overexpression

Cell Line	Phenotypic Change	Quantitative Measurement (Mean \pm SD)	Reference
K562 (Leukemia)	Increased Apoptosis	Higher early apoptosis rate vs. control	[1]
K562 (Leukemia)	Decreased Proliferation	Significant reduction at 72h and 96h ($p \leq 0.018$)	[1]
AGS (Gastric Cancer)	Decreased Proliferation	Significant decline vs. control	[2]
AGS (Gastric Cancer)	Decreased Migration	46% inhibition vs. control	[2]
AGS (Gastric Cancer)	Decreased Invasion	52% inhibition vs. control	[2]
HCT116 (Colon Cancer)	Decreased Proliferation	Up to 20% reduction at 96h ($p < 0.01$)	[6]
HCT116 (Colon Cancer)	Increased Apoptosis (with oxaliplatin)	Increased caspase-3/7 activity	[6]
A549 (Lung Cancer)	G2 Cell Cycle Arrest	2-fold larger G2 population vs. control ($p < 0.01$)	[5]
A549 (Lung Cancer)	Increased Cell Doubling Time	5.4% increase vs. control ($p < 0.001$)	[5]

Table 3: Downregulation of miR-143 Target Gene and Protein Expression

Cell Line	Target Gene/Protein	Method of Measurement	Fold Change in Expression (Mean \pm SD)	Reference
K562 (Leukemia)	DNMT3A (mRNA & Protein)	q-PCR & Western Blot	Decreased vs. control	[1]
K562 (Leukemia)	Bcl-2 (mRNA)	q-PCR	Reduced vs. control	[1]
K562 (Leukemia)	Pro-caspase-3 & -9 (Protein)	Western Blot	Reduced vs. control	[1]
AGS (Gastric Cancer)	STAT3 (Protein)	Western Blot	Considerable downregulation vs. control	[2]
PC9/GR (Lung Cancer)	p-EGFR, p-AKT, p-ERK1/2 (Protein)	Western Blot	Significantly inhibited vs. control	[4]
MiaPaCa2 (Pancreatic Cancer)	Multiple proteins	SILAC-based Proteomics	93 proteins downregulated >2-fold	[7]

Experimental Protocols

Protocol 1: Lentiviral Vector Construction for miR-143 Overexpression

This protocol outlines the steps for cloning the pre-miR-143 sequence into a lentiviral expression vector. Lentiviral vectors are recommended for stable cell line generation due to their ability to integrate into the host cell genome, leading to long-term, stable expression.[8]

Materials:

- Human genomic DNA or a plasmid containing the pre-miR-143 sequence
- Lentiviral expression vector (e.g., pLKO.1, pLenti, or similar, containing a selection marker like puromycin or neomycin resistance)

- Restriction enzymes (e.g., EcoRI and AgeI)
- T4 DNA Ligase
- High-fidelity DNA polymerase for PCR
- Primers for amplifying pre-miR-143
- Agarose gel and electrophoresis equipment
- Gel extraction kit
- Competent E. coli for transformation
- LB agar plates with appropriate antibiotic
- Plasmid purification kit

Procedure:

- **Primer Design and PCR Amplification:** Design primers to amplify the human pre-miR-143 sequence (~100-200 bp) along with flanking regions necessary for proper processing. Incorporate restriction enzyme sites into the primers that are compatible with the multiple cloning site (MCS) of the lentiviral vector.
- **PCR Amplification:** Perform PCR using high-fidelity DNA polymerase to amplify the pre-miR-143 sequence from a suitable template.
- **Vector and Insert Digestion:** Digest both the lentiviral vector and the purified PCR product with the selected restriction enzymes.
- **Gel Purification:** Separate the digested vector and insert by agarose gel electrophoresis and purify the DNA fragments of the correct size using a gel extraction kit.
- **Ligation:** Ligate the purified pre-miR-143 insert into the digested lentiviral vector using T4 DNA Ligase.
- **Transformation:** Transform the ligation product into competent E. coli cells.

- Colony Selection and Plasmid Purification: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic for vector selection. Select individual colonies, grow them in liquid culture, and purify the plasmid DNA.
- Verification: Verify the correct insertion of the pre-miR-143 sequence by restriction digestion and Sanger sequencing.

Protocol 2: Generation of Stable Cell Lines Overexpressing miR-143

This protocol describes the production of lentiviral particles and the subsequent transduction of target cells to generate a stable cell line.

Materials:

- HEK293T cells (for lentivirus production)
- Lentiviral vector containing pre-miR-143
- Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
- Transfection reagent (e.g., Lipofectamine 2000 or similar)
- Target cell line of interest
- Complete cell culture medium
- Polybrene
- Selection antibiotic (e.g., puromycin, G418)
- 0.45 µm filter

Procedure:

- Lentivirus Production:

- Co-transfect HEK293T cells with the lentiviral expression vector containing pre-miR-143 and the packaging plasmids using a suitable transfection reagent.
- After 48-72 hours, collect the cell culture supernatant containing the lentiviral particles.
- Filter the supernatant through a 0.45 μm filter to remove cell debris. The viral supernatant can be used immediately or stored at -80°C .
- Transduction of Target Cells:
 - Plate the target cells at an appropriate density.
 - The next day, infect the cells with the collected lentiviral supernatant in the presence of polybrene (typically 4-8 $\mu\text{g/mL}$) to enhance transduction efficiency.
 - Incubate the cells with the virus for 24-48 hours.
- Selection of Stable Cells:
 - After transduction, replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (the concentration of which should be predetermined by a kill curve for the specific cell line).
 - Continue to culture the cells in the selection medium, replacing the medium every 2-3 days, until non-transduced cells are eliminated and resistant colonies appear.
- Expansion of Stable Pools:
 - Once stable, antibiotic-resistant colonies are established, they can be pooled and expanded for further experiments. This polyclonal population will have varying levels of miR-143 expression.
- (Optional) Single-Cell Cloning:
 - To obtain a monoclonal cell line with uniform miR-143 expression, perform limiting dilution or use fluorescence-activated cell sorting (FACS) if the vector co-expresses a fluorescent marker.

- Expand individual clones and screen for the desired level of miR-143 expression.

Protocol 3: Validation of miR-143 Overexpression by qRT-PCR

This protocol details the quantification of mature miR-143 expression in the generated stable cell line compared to a control cell line.

Materials:

- RNA extraction kit suitable for small RNAs
- miRNA-specific reverse transcription kit (e.g., TaqMan MicroRNA Reverse Transcription Kit)
- miRNA-specific primers for miR-143 and a suitable endogenous control (e.g., U6 snRNA, RNU6B)[9]
- Real-time PCR master mix (e.g., TaqMan Universal PCR Master Mix)
- Real-time PCR instrument

Procedure:

- RNA Extraction: Isolate total RNA, including the small RNA fraction, from both the miR-143 overexpressing stable cell line and a control cell line (e.g., parental line or a line transduced with an empty vector).
- Reverse Transcription (RT): Perform reverse transcription on the isolated RNA using a miRNA-specific stem-loop RT primer for miR-143 and the endogenous control.
- Quantitative Real-Time PCR (qRT-PCR):
 - Set up the qRT-PCR reaction using the cDNA, miRNA-specific forward and reverse primers, and a TaqMan probe or SYBR Green master mix.
 - Run the reaction on a real-time PCR instrument.
- Data Analysis:

- Determine the cycle threshold (Ct) values for miR-143 and the endogenous control in both the stable and control cell lines.
- Calculate the relative expression of miR-143 using the $\Delta\Delta C_t$ method.

Protocol 4: Validation of miR-143 Target Engagement using a Luciferase Reporter Assay

This protocol is used to confirm that miR-143 directly targets a putative mRNA by cloning the 3' UTR of the target gene into a luciferase reporter vector.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Dual-luciferase reporter vector (e.g., pmirGLO)
- Primers to amplify the 3' UTR of the putative target gene
- Site-directed mutagenesis kit (optional)
- HEK293T or other easily transfectable cells
- Transfection reagent
- Dual-luciferase assay system
- Luminometer

Procedure:

- Cloning of the 3' UTR:
 - Amplify the 3' UTR of the putative target gene containing the predicted miR-143 binding site from cDNA.
 - Clone the amplified 3' UTR fragment into the multiple cloning site of a dual-luciferase reporter vector, downstream of the luciferase gene.

- (Optional) Create a mutant 3' UTR construct where the miR-143 seed-binding site is mutated using site-directed mutagenesis. This will serve as a negative control.
- Co-transfection:
 - Co-transfect HEK293T cells with:
 - The luciferase reporter vector containing the wild-type 3' UTR and a miR-143 expression vector (or a negative control vector).
 - The luciferase reporter vector containing the mutant 3' UTR and a miR-143 expression vector (or a negative control vector).
- Luciferase Assay:
 - After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
 - A significant decrease in luciferase activity in cells co-transfected with the wild-type 3' UTR and the miR-143 expression vector, but not in the control groups, confirms direct targeting.

Protocol 5: Western Blot Analysis of Downstream Target Proteins

This protocol is used to assess the protein levels of known or putative downstream targets of miR-143.

Materials:

- miR-143 overexpressing and control stable cell lines
- RIPA buffer or other suitable lysis buffer with protease inhibitors

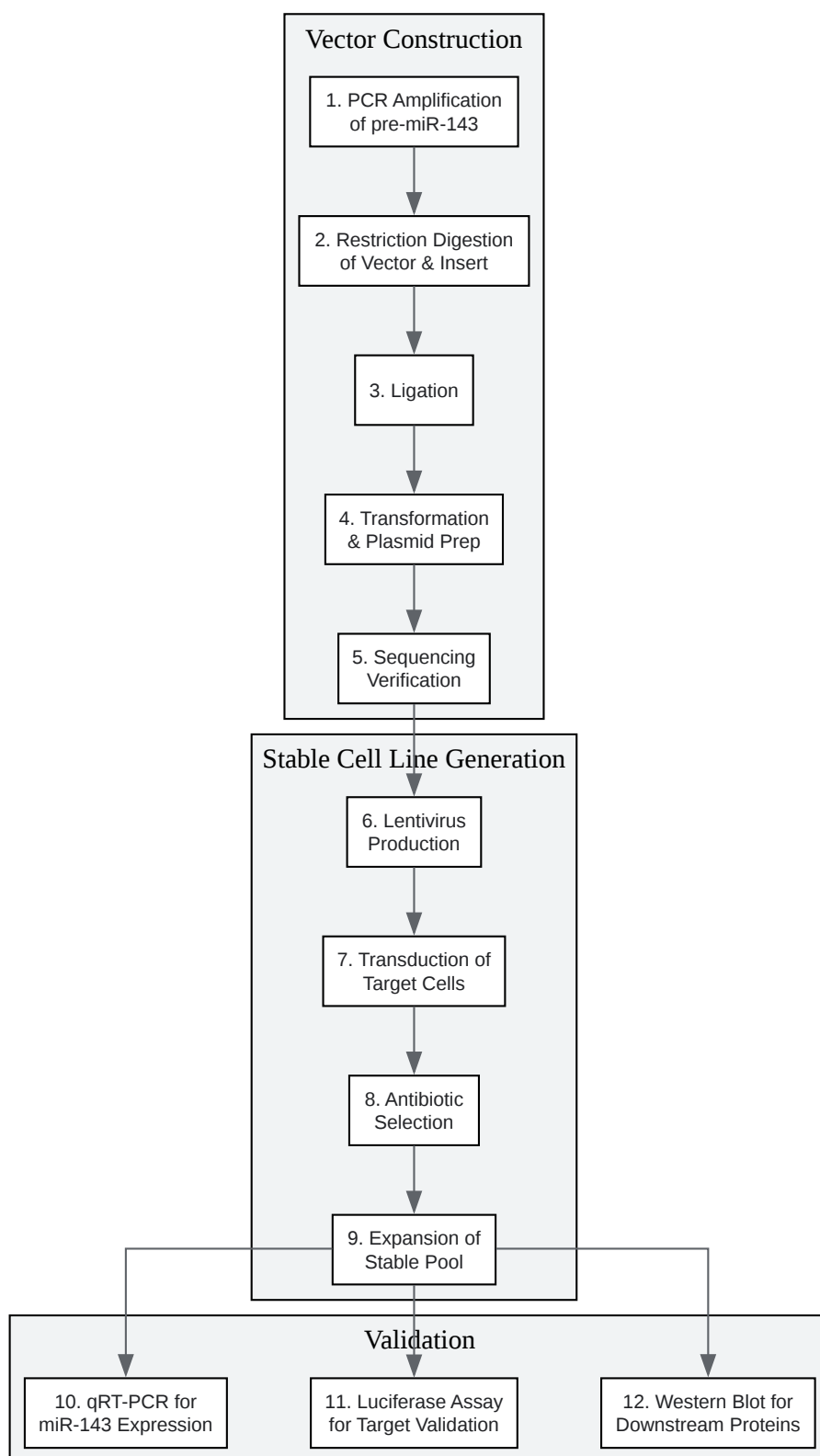
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis equipment
- PVDF or nitrocellulose membranes
- Transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against target proteins (e.g., EGFR, p-Akt, Akt, ERK, STAT3, Bcl-2) and a loading control (e.g., β -actin, GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Protein Extraction: Lyse the miR-143 overexpressing and control cells and quantify the protein concentration.
- SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with the primary antibody against the target protein.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detection:

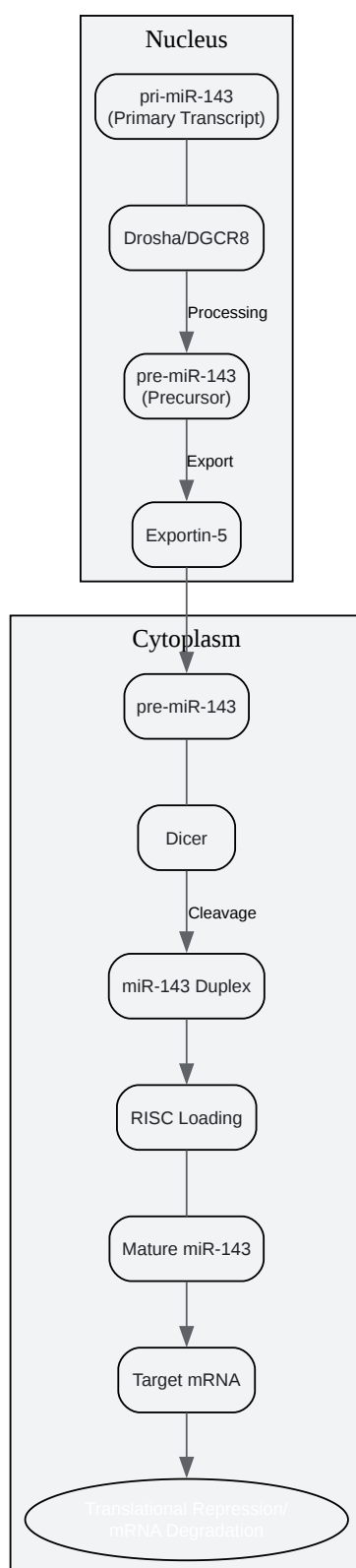
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe for a loading control to ensure equal protein loading.
- Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.

Mandatory Visualizations



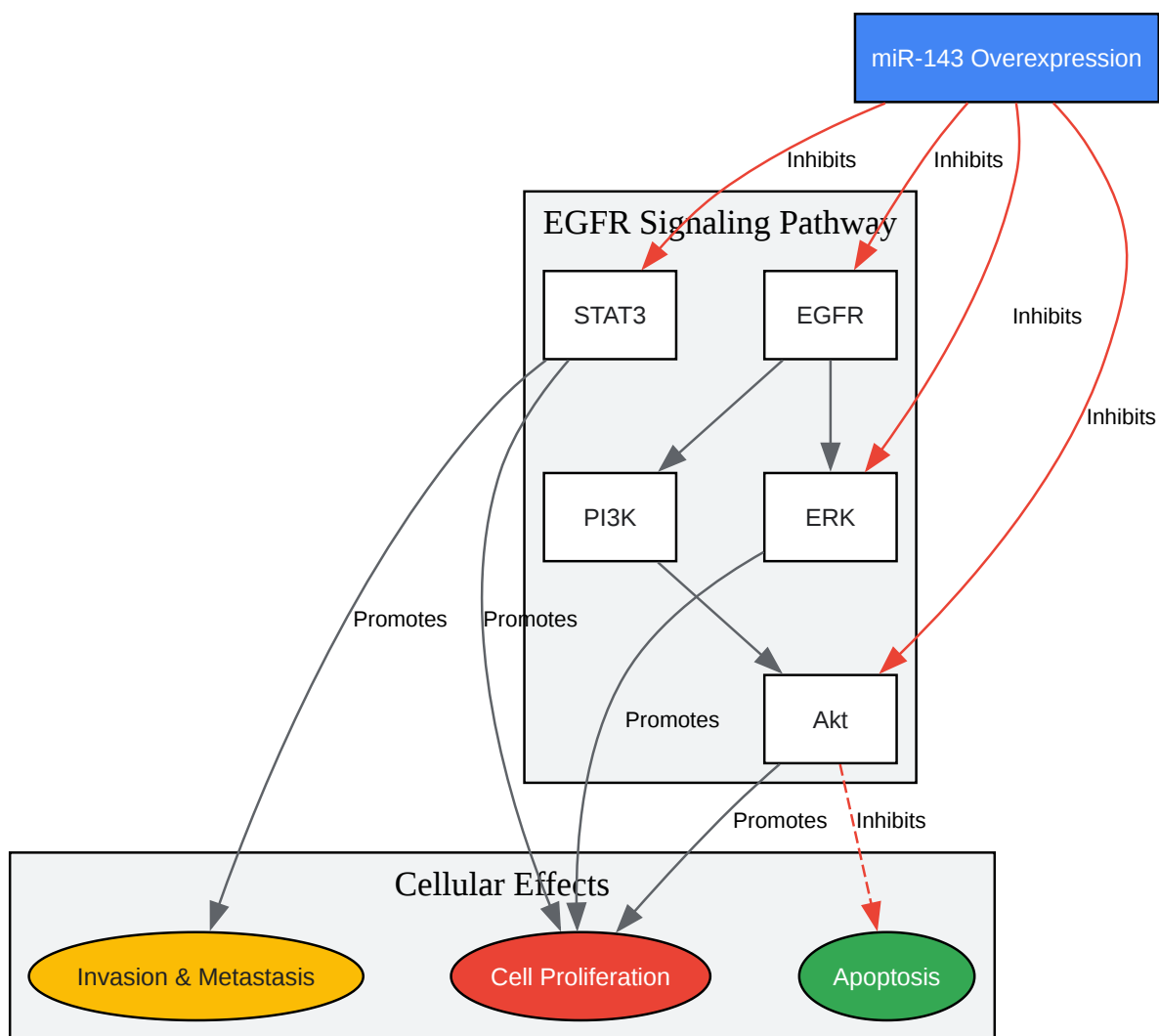
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Caption: Workflow for creating and validating stable miR-143 overexpressing cell lines.



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Caption: Biogenesis pathway of mature miR-143.



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Caption: miR-143 signaling pathways and its cellular effects.

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